molecular formula C17H22N2O2S2 B12147039 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12147039
M. Wt: 350.5 g/mol
InChI Key: PESKKSNVWNFXMZ-UHFFFAOYSA-N
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Description

  • This compound has a complex name, so let’s break it down. The systematic IUPAC name is quite a mouthful, but we can refer to it as “Compound X” for simplicity.
  • Compound X: belongs to the class of thienopyrimidines, which are heterocyclic compounds containing both a thiophene ring and a pyrimidine ring.

  • It has the following structure:

    Structure of Compound X\text{Structure of Compound X} Structure of Compound X

    !Compound X
  • Compound X: exhibits interesting pharmacological properties, making it a subject of scientific research.

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Compound X: can undergo various reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: serves as a valuable building block for designing novel compounds.

      Biology: Researchers explore its effects on cellular processes, including enzyme inhibition, receptor binding, and gene expression.

      Medicine: Investigated for potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial agents.

      Industry: Its derivatives may find use in materials science or agrochemicals.

  • Mechanism of Action

      Compound X: likely interacts with specific molecular targets. For instance:

    • Detailed mechanistic studies are ongoing.
  • Comparison with Similar Compounds

      Compound X: stands out due to its unique combination of structural features.

    • Similar compounds include other thienopyrimidines or related heterocycles.

    Properties

    Molecular Formula

    C17H22N2O2S2

    Molecular Weight

    350.5 g/mol

    IUPAC Name

    2-(3,3-dimethyl-2-oxobutyl)sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

    InChI

    InChI=1S/C17H22N2O2S2/c1-7-8-19-15(21)13-10(2)11(3)23-14(13)18-16(19)22-9-12(20)17(4,5)6/h7H,1,8-9H2,2-6H3

    InChI Key

    PESKKSNVWNFXMZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C(C)(C)C)CC=C)C

    Origin of Product

    United States

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